molecular formula C19H22N2O5S B11127811 ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11127811
M. Wt: 390.5 g/mol
InChI Key: LLHFXVMRYIBJRS-UHFFFAOYSA-N
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Description

This compound belongs to the class of fused thiazolopyrimidines. Its chemical formula is C24H24N2O4S . The structural characterization has been performed using single crystal X-ray study, DFT calculations, and Hirshfeld surface analysis . The molecular packing in the crystal is mainly stabilized by C–H…O and C–H…π interactions.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of appropriate starting materials, followed by cyclization. For example:

  • Condensation and Cyclization :
    • Start with 3,4-dimethoxybenzaldehyde and ethyl 2-aminothiazole-4-carboxylate .
    • React them under suitable conditions (e.g., reflux in ethanol) to form the desired compound.

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic routes, optimization of reaction conditions, and scalability. specific industrial processes are proprietary and not widely disclosed.

Chemical Reactions Analysis

Reactivity:: The compound can undergo various reactions:

  • Oxidation : Oxidative transformations can modify the functional groups.
  • Reduction : Reduction reactions may lead to the formation of corresponding amines.
  • Substitution : Substituents on the aromatic ring can be replaced.
  • Cyclization : Intramolecular cyclization reactions are crucial for its formation.
Common Reagents and Conditions::
  • Oxidation : Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) .
  • Reduction : Hydrazine hydrate , sodium borohydride (NaBH4) .
  • Substitution : Alkyl halides , aryl halides .
  • Cyclization : Acidic or basic conditions to promote cyclization.

Major Products:: The specific products depend on the reaction conditions. Commonly, the compound undergoes modifications in the aromatic ring or side chains.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry : As a building block for designing novel heterocyclic compounds.
  • Biology : Investigating its interactions with biological targets.
  • Medicine : Potential as drug candidates due to its structural features.
  • Industry : Used in material science and organic electronics.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate its mode of action.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-6-26-18(23)15-10(2)20-19-21(17(22)11(3)27-19)16(15)12-7-8-13(24-4)14(9-12)25-5/h7-9,11,16H,6H2,1-5H3

InChI Key

LLHFXVMRYIBJRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(S2)C)C

Origin of Product

United States

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